molecular formula C5H5Cl2N B144627 4-Chloropyridine hydrochloride CAS No. 7379-35-3

4-Chloropyridine hydrochloride

Cat. No.: B144627
CAS No.: 7379-35-3
M. Wt: 150.00 g/mol
InChI Key: XGAFCCUNHIMIRV-UHFFFAOYSA-N
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Description

4-Chloropyridine hydrochloride is a chemical compound with the molecular formula C5H4ClN·HCl. It is a derivative of pyridine, where a chlorine atom is substituted at the fourth position of the pyridine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Scientific Research Applications

4-Chloropyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, including antihistamines and antiarrhythmics.

    Industry: It is used in the production of agrochemicals and metal complexes

Future Directions

While specific future directions for 4-Chloropyridine hydrochloride are not mentioned in the retrieved sources, its use as a catalyst in various chemical reactions suggests potential for further exploration in the field of organic synthesis and life science related research .

Relevant Papers

The relevant papers retrieved discuss various aspects of this compound. For instance, one paper discusses the Anti-Markovnikov hydrochlorination and hydronitrooxylation of α-olefins via visible-light photocatalysis . Another paper discusses the functionalization of 2-amino-4-chloropyridine scaffold . These papers provide valuable insights into the properties and applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloropyridine hydrochloride can be synthesized through several methods. One common method involves the chlorination of pyridine using sulfur oxychloride in the presence of a catalyst. The reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to achieve high yields .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting 4-chloropyridine with hydrochloric acid. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Chloropyridine hydrochloride is unique due to its specific reactivity and position of the chlorine atom, which influences its chemical behavior and applications. Its ability to form stable hydrochloride salts makes it particularly useful in various industrial and research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Chloropyridine hydrochloride can be achieved through a multi-step process involving the conversion of a starting material to the final product via several intermediate compounds.", "Starting Materials": [ "2-chloropyridine", "sodium hydroxide", "hydrochloric acid", "ethanol", "sodium nitrite", "copper sulfate", "sodium sulfite" ], "Reaction": [ "Step 1: 2-chloropyridine is reacted with sodium hydroxide in ethanol to form 2-pyridyl sodium.", "Step 2: 2-pyridyl sodium is then reacted with hydrochloric acid to form 2-chloropyridine hydrochloride.", "Step 3: 2-chloropyridine hydrochloride is then reacted with sodium nitrite and hydrochloric acid to form 2-chloro-4-nitropyridine.", "Step 4: 2-chloro-4-nitropyridine is then reduced with copper sulfate and sodium sulfite to form 4-chloropyridine.", "Step 5: The final step involves the conversion of 4-chloropyridine to 4-Chloropyridine hydrochloride by reacting it with hydrochloric acid." ] }

CAS No.

7379-35-3

Molecular Formula

C5H5Cl2N

Molecular Weight

150.00 g/mol

IUPAC Name

4-chloropyridine;hydron;chloride

InChI

InChI=1S/C5H4ClN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H

InChI Key

XGAFCCUNHIMIRV-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1Cl.Cl

Canonical SMILES

[H+].C1=CN=CC=C1Cl.[Cl-]

7379-35-3

Pictograms

Irritant

Synonyms

4-Chloropyridine-HCl;  4-Chloropyridinium Chloride;  4-Chloropyridinium Hydrochloride;  4-Chloropyridinium Monohydrochloride;  TH 336;  TH 336N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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